molecular formula C12H15NO4 B073256 Ethyl 2-(((benzyloxy)carbonyl)amino)acetate CAS No. 1145-81-9

Ethyl 2-(((benzyloxy)carbonyl)amino)acetate

Cat. No. B073256
CAS RN: 1145-81-9
M. Wt: 237.25 g/mol
InChI Key: HAIHOTOFCDNWDA-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)acetate is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol. The IUPAC name for this compound is ethyl {[(benzyloxy)carbonyl]amino}acetate .


Synthesis Analysis

The synthesis of a similar compound, Ethyl 2-(((benzyloxy)carbonyl)(methyl)amino)acetate, involves a reaction between ethyl acetate and saturated aqueous sodium bicarbonate containing commercially available 2 ethyl 2-(methylamino)acetate. This mixture is cooled to 0° C and treated dropwise with benzyl chloroformate.


Molecular Structure Analysis

The InChI code for Ethyl 2-(((benzyloxy)carbonyl)amino)acetate is 1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) .


Physical And Chemical Properties Analysis

Ethyl 2-(((benzyloxy)carbonyl)amino)acetate is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Adsorption of Acetic Acid : Ethyl acetate is used in studies on the adsorption of acetic acid from organic solvents using ion-exchange resins. This process is crucial in the purification of ethyl acetate by selectively sorbing acetic acid impurities (Anasthas & Gaikar, 2001).

  • Synthesis of Ureido Sugars : It plays a role in the synthesis of ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. This has applications in carbohydrate chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Synthetic Studies in Antibiotics : Ethyl acetate is used in the synthesis of the C-D ring portion of the antitumor antibiotic streptonigrin, indicating its role in pharmaceutical synthesis (Liao, Wittek, & Cheng, 1976).

  • Deamination of Amino Sugars : In the study of deamination of amino-sugar derivatives, ethyl acetate's derivatives play a role in forming ethylene oxide anhydro sugars, which is significant in organic chemistry and biochemistry (Bashford & Wiggins, 1950).

  • Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives : It is used in the synthesis of novel organic compounds which may have applications in materials science and pharmaceuticals (Mohamed, 2014).

  • OxymaPure/DIC Synthesis : Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is used as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, indicating its use in novel synthetic methods for organic compounds (El‐Faham et al., 2013).

Safety And Hazards

This compound is considered hazardous. It may cause eye irritation and drowsiness or dizziness. It should be handled with care, using protective gloves and eye/face protection. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHOTOFCDNWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150751
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((benzyloxy)carbonyl)amino)acetate

CAS RN

1145-81-9
Record name N-[(Phenylmethoxy)carbonyl]glycine ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Record name ethyl 2-(phenylmethoxycarbonylamino)acetate
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Synthesis routes and methods I

Procedure details

To a solution of N-benzyloxycarbonylglycine (1.05 g) and triethylamine (0.73 ml) in ethyl acetate (10 ml) and tetrahydrofuran (10 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (1.11 g) is added, and the resulting mixture is stirred for 2 hours. The reaction mixture is treated as in Example A to give N-benzyloxycarbonylglycine ethyl ester (1.2 g) as an oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At 0° C., 7.0 g (0.05 mol) of H-Gly-OC2H5.HCl, 15 ml of N-ethyl morpholine and 20 g of methylethylphosphinic acid anhydride were added successively to a solution of 10.5 g (0.05 mol) of carbobenzoxy-glycine in 20 ml DMF, while stirring and cooling thoroughly. The mixture was brought to room temperature, while stirring. After 16 hours of standing at room temperature the solvent was distilled off in vacuo, and the residue was dissolved in a mixture of 200 ml of ethyl acetate and 100 ml of a 5% potassium bisulfate solution. The ethyl acetate solution was washed twice with 100 ml each of saturated sodium bicarbonate solution, dried over sodium sulfate and evaporated in vacuo.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(((benzyloxy)carbonyl)amino)acetate
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Ethyl 2-(((benzyloxy)carbonyl)amino)acetate

Citations

For This Compound
1
Citations
L Hroch - 2012 - dspace.cuni.cz
Charles University in Prague Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Drug Control Supervisor: Prof. Dr. Michael Gütschow Candidate: …
Number of citations: 0 dspace.cuni.cz

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